Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another approach includes the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nitration and halogenation reactions can introduce nitro or halogen groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nitration often involves a mixture of sulfuric and nitric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives .
Scientific Research Applications
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase domain, which is crucial in the signaling pathways of cell growth and proliferation . This inhibition can lead to the suppression of tumor growth in certain cancers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-bromo-4-fluoro-1-oxoisoindolin-2-yl)-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
- 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)8-7-4-3-5-12(7)6-11-8/h6H,2-5H2,1H3 |
InChI Key |
WZFJGANMULGJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C2CCCN2C=N1 |
Origin of Product |
United States |
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